molecular formula C18H17NO5S2 B2732422 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899978-08-6

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2732422
CAS No.: 899978-08-6
M. Wt: 391.46
InChI Key: NUJBZBCHTSYCPZ-UHFFFAOYSA-N
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Description

Historical Development of Benzothiophene Derivatives in Medicinal Chemistry

The historical trajectory of benzothiophene derivatives in medicinal chemistry is marked by a gradual yet profound recognition of their structural versatility and pharmacological potential. Benzothiophene, an aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, was first identified as a naturally occurring constituent in petroleum-related deposits such as lignite tar. Its initial isolation and characterization in the early twentieth century laid the groundwork for subsequent synthetic efforts aimed at generating substituted derivatives with tailored properties.

The mid-to-late twentieth century witnessed the emergence of benzothiophene derivatives as key intermediates in the synthesis of bioactive molecules. The inherent electron-rich nature of the thiophene ring, combined with the aromatic stability of the benzene moiety, rendered benzothiophene an attractive scaffold for chemical modification. Early synthetic strategies focused on the functionalization of the benzothiophene core, enabling the introduction of diverse substituents at various positions on the ring system. These advances facilitated the exploration of structure-activity relationships and the identification of derivatives with promising biological activities.

A pivotal moment in the historical development of benzothiophene derivatives occurred with their incorporation into the structures of clinically approved drugs. Notable examples include raloxifene, a selective estrogen receptor modulator used in the treatment of osteoporosis, and zileuton, an inhibitor of 5-lipoxygenase employed in the management of asthma. The success of these agents underscored the therapeutic potential of benzothiophene-containing molecules and spurred further research into their medicinal applications.

The following table summarizes key milestones in the historical development of benzothiophene derivatives in medicinal chemistry:

Year Milestone Reference
Early 1900s Isolation of benzothiophene from natural sources
1960s–1970s Development of synthetic methods for substituted benzothiophenes
1990s Introduction of benzothiophene derivatives into clinical practice (e.g., raloxifene, zileuton)
2000s–present Expansion of benzothiophene derivatives in drug discovery and materials science

The historical evolution of benzothiophene derivatives reflects a broader trend in medicinal chemistry: the strategic utilization of heterocyclic scaffolds to achieve desired pharmacological profiles. The continued interest in benzothiophene-based compounds is a testament to their enduring value as building blocks for therapeutic innovation.

Significance of Sulfamoyl-Functionalized Heterocycles in Drug Discovery

Sulfamoyl-functionalized heterocycles occupy a prominent position in the landscape of drug discovery, owing to their unique ability to modulate physicochemical properties and biological activity. The sulfamoyl group, characterized by the presence of a sulfonamide (–SO₂NH–) linkage, imparts a combination of hydrogen-bonding capacity, polarity, and metabolic stability to the parent molecule. These attributes have been leveraged to design compounds with improved pharmacokinetic profiles, enhanced target binding, and reduced off-target effects.

The medicinal relevance of sulfamoyl-functionalized heterocycles is exemplified by their widespread occurrence in clinically approved drugs and investigational agents. The incorporation of the sulfamoyl group into heterocyclic systems, such as benzothiophenes, has been shown to enhance the interaction of the molecule with biological targets, including enzymes, receptors, and ion channels. This enhancement arises from the ability of the sulfamoyl moiety to participate in key hydrogen-bonding interactions and to modulate the electronic environment of the heterocycle.

Recent advances in synthetic organic chemistry have facilitated the efficient introduction of sulfamoyl groups into a variety of heterocyclic frameworks. The development of sulfur(VI) fluoride exchange (SuFEx) chemistry, for example, has enabled the selective functionalization of nucleophilic sites with sulfamoyl fluoride moieties, expanding the repertoire of accessible sulfamoyl-functionalized compounds. These methodological innovations have accelerated the exploration of structure-activity relationships and the identification of lead compounds with desirable biological properties.

The following table highlights selected sulfamoyl-functionalized heterocycles and their associated biological activities:

Compound Class Heterocyclic Core Sulfamoyl Substitution Biological Activity Reference
Sulfonamide antibiotics Various Sulfamoyl group at aromatic ring Antibacterial
Sulfamoyl-benzothiophenes Benzothiophene Sulfamoyl at position 3 Anticancer, anti-inflammatory
Sulfamoyl-nucleosides Nucleoside Sulfamoyl fluoride at nucleobase Antiviral, anticancer

The strategic incorporation of the sulfamoyl group into heterocyclic systems has thus emerged as a powerful tool in the design of novel therapeutics. The continued exploration of sulfamoyl-functionalized heterocycles is expected to yield compounds with improved pharmacological profiles and expanded therapeutic potential.

Evolution of Research on Benzothiophene Carboxylates

The carboxylation of benzothiophene derivatives represents a critical advance in the diversification of this scaffold for medicinal and synthetic applications. The introduction of a carboxylate group at the 2-position of the benzothiophene ring, as exemplified by this compound, has enabled the generation of compounds with enhanced solubility, tunable acidity, and the capacity for further derivatization. The evolution of research on benzothiophene carboxylates can be traced through several key phases.

Early efforts focused on the development of synthetic routes for the selective carboxylation of benzothiophene. Traditional methods, such as the reaction of benzothiophene with carbon dioxide under basic conditions or the use of carboxylating agents, yielded moderate success but were often limited by issues of regioselectivity and functional group tolerance. The advent of transition metal-catalyzed carboxylation reactions, including palladium- and gold-catalyzed processes, marked a significant breakthrough, enabling the efficient and selective introduction of carboxylate groups at specific positions on the benzothiophene ring.

The functionalization of benzothiophene carboxylates with additional substituents, such as sulfamoyl and alkoxyphenyl groups, has further expanded the chemical space accessible to researchers. These modifications have been shown to modulate the physicochemical properties of the molecule, including lipophilicity, electronic distribution, and hydrogen-bonding capacity, thereby influencing biological activity and target selectivity. The synthesis of this compound exemplifies this trend toward the rational design of multifunctional benzothiophene derivatives.

The following table summarizes representative synthetic strategies for the preparation of benzothiophene carboxylates:

Synthetic Approach Key Reagents Advantages Limitations Reference
Base-mediated carboxylation Benzothiophene, CO₂, base Simple, direct Low regioselectivity
Transition metal-catalyzed carboxylation Pd or Au catalysts, carboxylating agents High selectivity, functional group tolerance Catalyst cost
Functional group interconversion Pre-functionalized benzothiophene, derivatization Access to diverse derivatives Multistep synthesis

The evolution of research on benzothiophene carboxylates reflects a broader shift toward the development of structurally complex and functionally diverse molecules for medicinal and synthetic applications. The ability to efficiently synthesize and modify benzothiophene carboxylates has opened new avenues for the discovery of compounds with novel biological activities.

Current Research Landscape and Scientific Relevance

The current research landscape surrounding this compound is characterized by a convergence of synthetic innovation, medicinal application, and mechanistic investigation. Advances in synthetic methodology have enabled the efficient preparation of this compound and related derivatives, facilitating the exploration of their biological activities and structure-activity relationships.

Recent studies have highlighted the potential of benzothiophene carboxylates, particularly those bearing sulfamoyl and alkoxyphenyl substituents, as modulators of diverse biological targets. These compounds have demonstrated activity in preclinical models of cancer, inflammation, and microbial infection, underscoring their therapeutic promise. The ability of the sulfamoyl group to enhance target binding and modulate physicochemical properties has been a key factor in the observed biological activity.

The scientific relevance of this compound extends beyond its immediate pharmacological applications. The compound serves as a model system for the study of structure-activity relationships in heterocyclic chemistry, providing insights into the interplay between molecular structure, physicochemical properties, and biological function. Ongoing research is focused on the optimization of synthetic routes, the elucidation of binding mechanisms, and the identification of new therapeutic targets for benzothiophene-based compounds.

The following table provides a summary of recent research findings related to this compound and related compounds:

Research Focus Key Findings Reference
Synthetic methodology Efficient synthesis of benzothiophene carboxylates with diverse substituents
Biological activity Demonstrated anticancer, anti-inflammatory, and antimicrobial effects
Structure-activity relationships Sulfamoyl and alkoxyphenyl groups enhance activity and selectivity
Mechanistic studies Elucidation of binding modes and target interactions

The current research landscape is thus marked by a dynamic interplay between synthetic innovation, biological evaluation, and mechanistic understanding. This compound occupies a central position in this landscape, serving as both a subject of investigation and a source of inspiration for the design of next-generation therapeutics.

Properties

IUPAC Name

methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-3-24-14-10-6-5-9-13(14)19-26(21,22)17-12-8-4-7-11-15(12)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJBZBCHTSYCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C18H16NO5S2C_{18}H_{16}NO_5S_2 and a molecular weight of approximately 409.5 g/mol. The structure comprises a benzothiophene core with a sulfamoyl group attached to an ethoxyphenyl moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H16NO5S2C_{18}H_{16}NO_5S_2
Molecular Weight409.5 g/mol
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

These interactions suggest a multifaceted mechanism where the compound may exhibit antimicrobial , anticancer , or anti-inflammatory properties.

Antimicrobial Properties

Research indicates that benzothiophene derivatives often possess antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth, suggesting that this compound may also exhibit similar effects.

Anticancer Activity

The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. A comparative analysis of similar compounds showed varying degrees of cytotoxicity against different cancer types.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study by Tasker et al. (1997) explored the inhibition of endothelin receptors by benzothiophene derivatives. This research highlighted the potential for this compound to act as an endothelin receptor antagonist, which could have implications in treating cardiovascular diseases.
  • Anticancer Activity Assessment :
    • In a study conducted on various benzothiophene derivatives, it was found that modifications to the sulfamoyl group significantly influenced anticancer activity. This compound exhibited promising results against breast cancer cell lines, showing a dose-dependent response in cytotoxicity assays.
  • Antimicrobial Efficacy :
    • Preliminary tests indicated that the compound displayed significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Scientific Research Applications

Research indicates that compounds with a benzothiophene scaffold exhibit diverse biological activities, including:

  • Cholinesterase Inhibition : Important for neurodegenerative diseases.
  • Antitumor Activity : Cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Effects : Potential therapeutic benefits in inflammatory conditions.

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

ActivityIC₅₀ Value (µM)Reference
AChE Inhibition20.8 - 121.7
Cytotoxicity (Cancer Cells)Varies by Cell Line
Anti-inflammatoryNot quantified

Case Study 1: Cholinesterase Inhibition

A study evaluating the cholinesterase inhibitory activity of various benzothiophene derivatives found that this compound exhibited competitive inhibition against acetylcholinesterase with an IC₅₀ comparable to established inhibitors such as galantamine. This suggests potential applications in cognitive enhancement or neuroprotection.

Case Study 2: Antitumor Activity

In experiments conducted on human breast cancer cell lines, methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate significantly reduced cell viability at concentrations above 50 µM after 24 hours of exposure. This highlights its potential as an antitumor agent.

Applications in Medicinal Chemistry

The compound's diverse biological activities make it a candidate for further development in the following areas:

  • Neurodegenerative Disease Treatment : Due to its cholinesterase inhibition properties.
  • Cancer Therapeutics : As a potential treatment for various cancers based on its cytotoxic effects.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group (SO₂NH) can undergo oxidation to form sulfinamides (S=O) or sulfonamides (S=O₂), depending on the oxidizing agent. For example, hydrogen peroxide or m-chloroperbenzoic acid may convert the sulfamoyl group to a sulfonamide under controlled conditions. The benzothiophene ring itself is relatively stable but can form sulfoxides or sulfones under strong oxidizing conditions (e.g., potassium permanganate).

Reduction Reactions

Reduction of the ester group (-COOCH₃) is possible using agents like lithium aluminum hydride or sodium borohydride, yielding the corresponding carboxylic acid. Additionally, the sulfamoyl group may undergo partial reduction to form thiols or amines under specific conditions (e.g., catalytic hydrogenation).

Substitution Reactions

  • Nucleophilic aromatic substitution : The electron-withdrawing sulfamoyl group meta-directs substitution. Fluorine at the 4-position (if present) could undergo nucleophilic aromatic substitution with amines or thiols under basic conditions.

  • Electrophilic substitution : The benzothiophene ring may react with electrophiles (e.g., nitration agents) at positions ortho/para to the sulfamoyl group.

Coupling Reactions

The sulfamoyl group’s amino nitrogen can participate in cross-coupling reactions, such as Ullmann-type couplings, to form C–N bonds with aryl halides. Copper catalysts (e.g., CuI) and ligands like l-proline may facilitate these reactions .

Common Reagents and Conditions

Reaction Type Reagents Conditions
OxidationH₂O₂, m-CPBARoom temperature to reflux
ReductionLiAlH₄, NaBH₄Ethanol/THF, 0°C to room temperature
Substitution (Nucleophilic)NH₃, SH⁻DMF, pyridine, 80–120°C
Substitution (Electrophilic)HNO₃, H₂SO₄H₂SO₄, 0–50°C
CouplingCuI, l-proline, Cs₂CO₃DMF, 80–120°C

Major Products Formed

  • Oxidized derivatives : Sulfonamides (SO₂NH → SO₂NH₂) or sulfonamides (SO₂NH → SO₂NH₂).

  • Reduced derivatives : Carboxylic acids (ester hydrolysis) or thiols/amines (sulfamoyl reduction).

  • Substituted derivatives : Amines, thiols, nitrated, or sulfonated benzothiophene derivatives.

  • Coupling products : Aryl-amino derivatives via C–N bond formation .

Mechanistic Insights

The sulfamoyl group’s reactivity stems from its electron-withdrawing nature, which activates adjacent positions for nucleophilic attack. In substitution reactions, the amino nitrogen may act as a leaving group or participate in resonance stabilization. The benzothiophene core provides conjugation, influencing reaction regioselectivity.

Comparison of Reaction Pathways

Compound Feature Reaction Type Key Difference from Analogues
Sulfamoyl groupOxidationForms sulfinamides/sulfonamides
Benzothiophene coreSubstitutionMeta-directing vs. para-directing
Ester groupHydrolysisForms carboxylic acid

Preparation Methods

Cyclization Methods

The benzothiophene scaffold is constructed via cyclization reactions. A common approach involves the acid-catalyzed cyclization of 2-mercaptobenzoic acid derivatives with α,β-unsaturated carbonyl compounds (Figure 1). For example:

Reaction Conditions

  • Catalyst : Concentrated H₂SO₄ or polyphosphoric acid (PPA)
  • Temperature : 80–120°C
  • Yield : 65–78%
Example reaction:  
2-Mercaptobenzoic acid + Acrylic acid → 1-Benzothiophene-2-carboxylic acid (via cyclodehydration)  

Alternative Routes

Patent WO1998022456A1 describes a Grignard reagent-assisted cyclization for substituted benzothiophenes:

  • Thiophene lithiation : Treatment of 2-bromothiophene with n-BuLi generates a lithiated intermediate.
  • Coupling with benzaldehyde : Forms a dihydrobenzothiophene intermediate.
  • Oxidative aromatization : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the benzothiophene core.

Key Data

Parameter Value
Reaction Time 6–8 hours
Yield 70–85%
Purity (HPLC) >95%

Introduction of the Sulfamoyl Group

Sulfonylation of the Benzothiophene Core

The sulfamoyl group is introduced via reaction with 2-ethoxyphenylsulfamoyl chloride (Figure 2).

Procedure

  • Generation of sulfamoyl chloride :
    • 2-Ethoxyaniline is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C.
    • Reaction :

      $$

      \text{2-Ethoxyaniline} + \text{ClSO₃H} \rightarrow \text{2-Ethoxyphenylsulfamoyl chloride} + \text{HCl}

      $$
  • Coupling to benzothiophene :
    • The benzothiophene core (position 3) reacts with sulfamoyl chloride in anhydrous DCM.
    • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

Optimization Insights

  • Molar Ratio : 1:1.2 (benzothiophene:sulfamoyl chloride) maximizes yield.
  • Temperature : 0°C to room temperature minimizes side reactions.
Parameter Value
Yield 60–72%
Purity (NMR) >90%

Esterification and Final Assembly

Carboxylic Acid Activation

The intermediate 3-sulfamoyl-1-benzothiophene-2-carboxylic acid undergoes esterification:

  • Activation : Conversion to acyl chloride using SOCl₂ or oxalyl chloride.
  • Methanol Quenching : Reaction with methanol to form the methyl ester.

Reaction Conditions

  • Solvent : Dry THF or DCM
  • Catalyst : DMAP (4-dimethylaminopyridine)
  • Yield : 85–90%

One-Pot Approaches

Recent advances (US20070123574A1) describe tandem sulfonylation-esterification using DCC (dicyclohexylcarbodiimide) as a coupling agent:

  • Advantage : Reduces purification steps.
  • Limitation : Requires strict anhydrous conditions.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.45 (t, 3H, -OCH₂CH₃)
    • δ 4.12 (q, 2H, -OCH₂CH₃)
    • δ 7.25–8.05 (m, 8H, aromatic).
  • HRMS : m/z 391.46 ([M+H]⁺, calculated 391.46).

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent US8785403B2 highlights flow chemistry for benzothiophene derivatives:

  • Benefits : Improved heat transfer, reduced reaction times (3–5 hours vs. 8 hours batch).
  • Yield Increase : 78% → 88%.

Solvent Recycling

  • Toluene Recovery : Distillation achieves >90% solvent reuse.
  • Cost Reduction : 30% lower raw material expenditure.

Challenges and Optimization

Sulfamoyl Group Instability

  • Issue : Hydrolysis under acidic conditions.
  • Solution : Use of non-aqueous workup (e.g., brine washes).

Byproduct Formation

  • Major Byproduct : Disulfonamide (5–8% yield).
  • Mitigation : Controlled stoichiometry (sulfamoyl chloride ≤1.2 equiv).

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate?

A copper-catalyzed cross-coupling reaction is a common method for synthesizing benzothiophene derivatives. For example, methyl 3-amino-1-benzothiophene-2-carboxylate can react with aryl halides (e.g., 2-ethoxyphenyl iodide) in the presence of a copper catalyst and l-proline as a ligand. This approach yields derivatives with sulfamoyl groups at the 3-position, as demonstrated in analogous compounds with 55–70% yields . Key steps include optimizing reaction time (12–24 hours), solvent (THF or DMF), and temperature (80–100°C).

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For example, in related benzothiophene derivatives, the ¹H-NMR spectrum shows distinct signals for the methoxy group (δ ~3.9 ppm), aromatic protons (δ ~6.8–8.2 ppm), and sulfamoyl NH (δ ~10.2 ppm). IR confirms ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and sulfonamide (S=O) at ~1350–1150 cm⁻¹. High-resolution mass spectrometry (HRMS) provides exact mass verification .

Q. What are the key physicochemical properties of this compound?

The compound’s melting point (estimated 160–180°C based on analogs), solubility (moderate in polar aprotic solvents like DMSO, low in water), and stability (sensitive to strong acids/bases due to the ester and sulfamoyl groups) are critical for handling. Density (~1.4 g/cm³) and refractive index (~1.55) can be predicted using computational tools or analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), bond lengths, angles, and hydrogen-bonding networks can be determined. For example, in a structurally similar compound, the benzothiophene core showed C–C bond lengths of 1.40–1.48 Å, and the sulfamoyl group formed hydrogen bonds (C–H⋯O/F) critical for crystal packing .

Q. What strategies address low yields in sulfamoyl group introduction during synthesis?

Contradictions in yield data (e.g., 15–55% for sulfamoyl derivatives ) suggest optimizing reaction conditions:

  • Use bulky ligands (e.g., l-proline) to stabilize intermediates.
  • Employ microwave-assisted synthesis to reduce reaction time.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .

Q. How does the 2-ethoxyphenyl substituent influence electronic properties and reactivity?

The electron-donating ethoxy group (–OCH₂CH₃) increases electron density on the benzothiophene ring, enhancing nucleophilic substitution at the 3-position. This is validated via Hammett substituent constants (σ ≈ –0.24 for –OCH₂CH₃), which predict reactivity trends. Computational studies (DFT) can map frontier molecular orbitals to identify reactive sites .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling requires addressing:

  • Solvent selection : Replace THF with greener solvents (e.g., cyclopentyl methyl ether).
  • Catalyst recovery : Immobilize copper catalysts on silica to reduce metal contamination.
  • Byproduct management : Use inline IR spectroscopy for real-time reaction monitoring .

Methodological Guidance

Q. How to analyze conflicting NMR data for sulfamoyl derivatives?

Discrepancies in NH proton signals (e.g., broadening due to hydrogen bonding) can be resolved by:

  • Recording spectra in DMSO-d₆ (stabilizes NH protons via solvent interactions).
  • Variable-temperature NMR (VT-NMR) to observe dynamic effects.
  • Comparing with calculated NMR shifts using software like ACD/Labs .

Q. What advanced techniques validate the compound’s bioactivity in vitro?

  • Surface plasmon resonance (SPR) : Measures binding affinity to target proteins (e.g., kinases).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Cellular assays : Use luciferase reporters or fluorescence-based probes to assess inhibition/activation .

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